REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH2:7][C:8]#[N:9])[CH3:6]>CCO.[Ni]>[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH3:6])[CH2:7][CH2:8][NH2:9]
|
Name
|
|
Quantity
|
3.06 g
|
Type
|
reactant
|
Smiles
|
COCCN(C)CC#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Type
|
CUSTOM
|
Details
|
was stirred vigorously under H2 (60 psi) for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
washed with EtOH (60 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
the bath temperature below 35° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCN(CCN)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.45 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |